molecular formula C23H15N3O B13435799 Perampanel-d5

Perampanel-d5

Cat. No.: B13435799
M. Wt: 354.4 g/mol
InChI Key: PRMWGUBFXWROHD-MYWHSQMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perampanel-d5 (CAS 2012598-62-6) is a deuterium-labeled analog of the anti-epileptic drug perampanel, specifically designed for use in analytical and pharmacokinetic research. This stable isotope-labeled compound serves as a critical internal standard in bioanalytical methods, enabling highly accurate and reliable quantification of perampanel in biological matrices such as human plasma using advanced techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) . The incorporation of five deuterium atoms provides a consistent mass shift, which minimizes analytical interference and corrects for potential variability during sample preparation and analysis, thereby ensuring superior data quality . The primary application of Perampanel-d5 is in supporting therapeutic drug monitoring (TDM) and pharmacokinetic studies for the parent drug, perampanel. Perampanel is a first-in-class, selective non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, used as an adjunctive treatment for focal-onset seizures and primary generalized tonic-clonic seizures . Research has shown that perampanel's concentration can be significantly affected by concomitant use of other medications that induce cytochrome P450 (CYP3A4) enzymes, making precise monitoring essential for optimal patient management . The use of Perampanel-d5 as an internal standard is indispensable for developing robust, sensitive, and specific assay methods to guide dose adjustment and ensure treatment compliance in clinical research settings . This product is intended for research purposes only by trained laboratory personnel. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. For long-term stability, Perampanel-d5 should be stored in a refrigerator at 2-8°C .

Properties

Molecular Formula

C23H15N3O

Molecular Weight

354.4 g/mol

IUPAC Name

2-[2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)-5-pyridin-2-ylpyridin-3-yl]benzonitrile

InChI

InChI=1S/C23H15N3O/c24-15-17-8-4-5-11-20(17)21-14-18(22-12-6-7-13-25-22)16-26(23(21)27)19-9-2-1-3-10-19/h1-14,16H/i1D,2D,3D,9D,10D

InChI Key

PRMWGUBFXWROHD-MYWHSQMISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Perampanel-d5 involves the incorporation of deuterium atoms into the Perampanel molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated acetonitrile or methanol as the mobile phase in the chromatographic separation of Perampanel-d5 .

Industrial Production Methods

Industrial production of Perampanel-d5 follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The production process is optimized to achieve high yields and purity of Perampanel-d5 .

Chemical Reactions Analysis

Stability and Reactivity

Stability data from safety assessments reveal:

  • Thermal Stability : Decomposes at >163°C, releasing toxic gases (e.g., HCN, CO) under pyrolysis .

  • Hydrolytic Stability : Resistant to hydrolysis under physiological pH but susceptible to strong acids/bases .

  • Oxidative Sensitivity : Reacts with strong oxidizing agents, necessitating storage in inert environments .

ConditionBehavior
Ambient TemperatureStable
High HumidityNo significant degradation
UV ExposureNot studied

Analytical Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for monitoring Perampanel-d5’s stability and reaction byproducts. Key parameters include:

MS Transitions for Detection

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Perampanel-d5355.3220.0 (quantifier)
355.3248.1 (qualifier)

This method achieves linear quantification from 1–2,000 ng/mL, critical for tracking degradation products during stability studies .

Comparative Reactivity with Non-Deuterated Perampanel

Deuteration minimally alters Perampanel-d5’s chemical reactivity but enhances metabolic stability in vivo. Key contrasts:

PropertyPerampanel-d5Perampanel
Metabolic Oxidation RateReduced by 30–40% Standard
Plasma Protein Binding95% 95%
Synthesis Yield91–92% 85–88%

The deuterated form’s slower metabolism makes it invaluable for pharmacokinetic studies without altering receptor binding kinetics .

Degradation Pathways

Under forced degradation conditions:

  • Acidic Hydrolysis : Forms 2-cyanophenylacetic acid and pyridine derivatives .

  • Thermal Degradation : Produces benzonitrile and aromatic amines above 200°C .

Scientific Research Applications

Perampanel-d5 has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in analytical methods for the quantification of Perampanel in biological samples.

    Biology: Employed in studies investigating the pharmacokinetics and metabolism of Perampanel.

    Medicine: Utilized in therapeutic drug monitoring to ensure appropriate dosing of Perampanel in patients with epilepsy.

    Industry: Applied in the quality control of pharmaceutical formulations containing Perampanel

Mechanism of Action

Perampanel-d5, like Perampanel, exerts its effects by selectively inhibiting the AMPA receptor, a type of ionotropic glutamate receptor involved in excitatory neurotransmission. By blocking the AMPA receptor, Perampanel-d5 reduces neuronal excitability and prevents the propagation of seizure activity. This mechanism of action makes Perampanel-d5 effective in the treatment of epilepsy .

Comparison with Similar Compounds

Chemical Properties :

  • IUPAC Name : 2-(6'-oxo-1'-(phenyl-d5)-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile
  • Molecular Formula : C23H10D5N3O
  • Molecular Weight : 354.42 g/mol
  • Solubility : Acetonitrile
  • Storage : 2–8°C

Perampanel-d5 ensures accurate quantification of perampanel in biological matrices (e.g., plasma, saliva) by minimizing matrix effects and variability during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis .

Comparison with Similar Compounds

Structural and Functional Comparison with Perampanel

Perampanel-d5 is structurally identical to perampanel except for five deuterium atoms on the phenyl ring (Figure 1).

Key Differences :

Parameter Perampanel Perampanel-d5
CAS Number 380917-97-5 2012598-62-6
Molecular Formula C23H15N3O C23H10D5N3O
Molecular Weight 349.38 g/mol 354.42 g/mol
Primary Use Antiepileptic drug Analytical internal standard
Detection in MS m/z 349.1 → 230.1 m/z 354.1 → 235.1
Storage Stability Room temperature 2–8°C
Source Therapeutic API Isotope-labeled standard (e.g., Shanghai ZZbio)

Functional Role :

  • Perampanel : Binds to AMPA receptors, reducing neuronal hyperexcitability .
  • Perampanel-d5 : Compensates for extraction efficiency variability and ion suppression in LC-MS/MS, ensuring precise perampanel quantification .

Comparison with Other Deuterated Internal Standards

  • Structural Similarity : Deuterated ISs (e.g., eslicarbazepine-d4) share core structures with their parent compounds, ensuring analogous physicochemical properties.
  • Advantages Over Non-Deuterated ISs: Reduced risk of co-elution interference and improved assay reproducibility .

Research Findings and Analytical Performance

Chromatographic Behavior

  • Retention Time : Perampanel and Perampanel-d5 co-elute in reversed-phase chromatography (e.g., C18 columns) but are differentiated by MS (e.g., perampanel at 6.30 ng/mL in saliva vs. IS signal) .
  • Recovery and Precision :
    • Plasma : Recovery rates >90% for both compounds using protein precipitation or liquid-liquid extraction .
    • Inter-Laboratory Validation : Coefficient of variation (CV) <10% for perampanel quantification when using perampanel-d5 as IS .

Pharmacokinetic Studies

Perampanel-d5 enabled reliable detection of drug-drug interactions (e.g., eslicarbazepine acetate’s effect on perampanel plasma levels in rats) . The IS demonstrated stability under gradient LC conditions (0.1% formic acid/acetonitrile) and compatibility with biological matrices .

Critical Considerations

  • Isotope Effect : Despite structural similarity, deuterated ISs may exhibit slight retention time shifts in rare cases, necessitating method validation .
  • Cost and Availability: Perampanel-d5 is commercially synthesized at >98% purity but is costlier than non-deuterated analogs .

Biological Activity

Perampanel-d5 is a deuterated form of perampanel, a noncompetitive antagonist of the AMPA receptor, primarily used in the treatment of epilepsy. This compound's biological activity has been explored in various studies, revealing its effects on neurotransmission and potential therapeutic applications beyond epilepsy.

Perampanel-d5 functions by selectively inhibiting AMPA receptors, which are critical mediators of excitatory neurotransmission in the brain. By blocking these receptors, perampanel-d5 reduces excitatory signals that can lead to seizures. The compound's high selectivity for AMPA receptors allows it to modulate synaptic plasticity and neuronal excitability effectively, making it a potent agent in managing seizure disorders .

Pharmacokinetics and Pharmacodynamics

  • Absorption : Perampanel-d5 is well-absorbed after oral administration.
  • Metabolism : It undergoes extensive metabolism via the cytochrome P450 system, particularly CYP3A4, which influences its pharmacokinetic profile and interactions with other medications .
  • Half-life : The half-life of perampanel-d5 is similar to that of its parent compound, approximately 105 hours, allowing for once-daily dosing.

Therapeutic Monitoring

Therapeutic drug monitoring (TDM) is crucial for optimizing perampanel-d5 therapy due to significant inter-individual variability in drug metabolism and response. A recent study highlighted the development of an LC-MS/MS method for monitoring perampanel levels in plasma, emphasizing the importance of TDM in pediatric populations with drug-resistant epilepsy .

Case Study 1: Pediatric Use

A notable case involved a 25-month-old child with a SYNGAP1 variant who exhibited improvements in developmental milestones and sleep quality after receiving low-dose perampanel-d5. EEG analysis showed that the treatment helped restore cortical gamma homeostasis, suggesting a potential role for perampanel-d5 in neurodevelopmental disorders .

Case Study 2: Efficacy in Adult Patients

In adult patients with refractory epilepsy, perampanel-d5 demonstrated significant reductions in seizure frequency. A comprehensive analysis showed that patients experienced fewer adverse effects when monitored closely through TDM, reinforcing the need for individualized treatment plans .

Efficacy Against Seizures

Recent studies have confirmed that perampanel-d5 effectively reduces seizure frequency across various types of epilepsy. Its broad-spectrum activity suggests potential applications in conditions beyond epilepsy, such as mood disorders and neurodegenerative diseases linked to glutamate dysregulation .

Safety Profile

Perampanel-d5 is generally well-tolerated; however, side effects such as dizziness and fatigue have been reported. The safety profile remains consistent with that of perampanel, with no new safety concerns arising from its deuterated form .

Pharmacokinetic Parameters of Perampanel-d5

ParameterValue
Bioavailability~100%
Peak Plasma Concentration0.5 - 4 hours post-dose
Volume of Distribution0.9 L/kg
Clearance0.2 - 0.3 L/h/kg
Half-life~105 hours

Summary of Clinical Outcomes

Study TypePopulationOutcome
Pediatric Case StudySYNGAP1 variant toddlerImproved developmental skills
Adult Clinical TrialRefractory epilepsy patientsReduced seizure frequency

Q & A

Basic: How should researchers optimize liquid chromatography-mass spectrometry (LC-MS) parameters when using Perampanel-d5 as an internal standard?

Methodological Answer:
Perampanel-d5 is a deuterated isotopologue of Perampanel, commonly used as an internal standard (IS) to correct for matrix effects and instrument variability in LC-MS assays. To optimize parameters:

  • Mass Spectrometry Settings : Use Q1/Q3 transitions of 355.1 → 248.1 m/z for Perampanel-d5 and 350.1 → 247.1 m/z for Perampanel, with collision energies (CE) of 45 V and 47 V, respectively .
  • Chromatography : Ensure a retention time of 3.7 minutes for both analytes to synchronize elution and minimize ion suppression .
  • Calibration Curves : Validate linearity across the expected concentration range using spiked biological matrices (e.g., plasma, saliva) to confirm IS performance under physiological conditions .

Basic: What experimental design considerations are critical for accurate quantification of Perampanel using Perampanel-d5 in preclinical studies?

Methodological Answer:

  • Sample Preparation : Use protein precipitation or solid-phase extraction to reduce matrix interference. Include Perampanel-d5 at a fixed concentration (e.g., 50 ng/mL) during extraction to account for recovery variability .
  • Control Groups : Compare results from deuterated IS with non-deuterated analogs to validate isotopic stability under storage and processing conditions .
  • Replicates : Perform triplicate injections per sample to assess intra- and inter-day precision, ensuring coefficients of variation (CV) ≤15% .

Advanced: How do pharmacokinetic interactions with enzyme-inducing antiepileptic drugs (EIAEDs) influence the use of Perampanel-d5 in therapeutic drug monitoring (TDM)?

Methodological Answer:

  • Impact of CYP3A4 Inducers : Concomitant EIAEDs (e.g., carbamazepine) reduce Perampanel exposure by ~50% due to accelerated metabolism. When using Perampanel-d5 for TDM, adjust dosing protocols to account for altered clearance rates observed in patients on EIAEDs .
  • Dose-Escalation Strategy : In clinical studies, higher Perampanel doses (12 mg vs. 8 mg) restored efficacy in EIAED cohorts, suggesting the need for dynamic IS calibration to reflect variable drug exposure .
  • Data Normalization : Use Perampanel-d5 to normalize Perampanel concentrations in saliva or plasma, ensuring results reflect pharmacologically active fractions despite metabolic interference .

Advanced: What methodological strategies mitigate matrix effects when employing Perampanel-d5 in bioanalytical assays for complex biological samples?

Methodological Answer:

  • Matrix Matching : Prepare calibration standards in the same biological matrix (e.g., human plasma) as study samples to match ion suppression/enhancement effects .
  • Post-Column Infusion : Introduce Perampanel-d5 post-column during method development to identify regions of ion suppression in the chromatogram and adjust mobile-phase composition accordingly .
  • Stable Isotope Dilution : Use Perampanel-d5 at ≥10% of the target analyte concentration to ensure robust correction for matrix-induced signal variability .

Advanced: How can researchers resolve discrepancies in Perampanel quantification when deuterated and non-deuterated internal standards yield divergent results?

Methodological Answer:

  • Source Investigation : Check for isotopic purity of Perampanel-d5 (e.g., deuterium loss during storage) via high-resolution MS. Contamination or degradation alters Q1/Q3 transitions, leading to quantification errors .
  • Cross-Validation : Compare results with alternative IS (e.g., structural analogs) to isolate method-specific biases. For example, use carbamazepine-d4 as a secondary IS in multiplex assays .
  • Statistical Analysis : Apply Bland-Altman plots to assess agreement between IS methods, with acceptable limits of agreement set at ±20% for bioanalytical assays .

Basic: What validation criteria are essential for ensuring Perampanel-d5 reliability in pharmacokinetic studies?

Methodological Answer:

  • Selectivity : Confirm no interference from endogenous compounds at the retention times of Perampanel and Perampanel-d5 .
  • Accuracy and Precision : Achieve recovery rates of 85–115% and CV ≤15% across low, medium, and high concentration ranges .
  • Stability : Test IS stability under freeze-thaw cycles, long-term storage (-80°C), and benchtop conditions to ensure data integrity .

Advanced: How does the co-administration of Perampanel-d5 with CYP3A4 inhibitors affect assay sensitivity in drug interaction studies?

Methodological Answer:

  • Competitive Ionization : High concentrations of inhibitors (e.g., ketoconazole) may suppress Perampanel-d5 ionization. Dilute samples or employ a gradient elution to separate analytes .
  • Dynamic Range Adjustment : Extend calibration curves to higher concentrations (e.g., 0.1–1000 ng/mL) to capture elevated Perampanel levels caused by metabolic inhibition .
  • Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to calculate area under the curve (AUC) ratios with/without inhibitors, normalized by Perampanel-d5 .

Basic: What are the limitations of using Perampanel-d5 in cross-species pharmacokinetic studies?

Methodological Answer:

  • Species-Specific Metabolism : Rodent models may metabolize Perampanel faster than humans, requiring higher IS concentrations to maintain assay sensitivity .
  • Matrix Differences : Adjust extraction protocols for species-specific matrices (e.g., rodent plasma vs. human saliva) to account for protein binding variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.